molecular formula C8H9ClN4O B13003511 2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B13003511
M. Wt: 212.63 g/mol
InChI Key: XBQRMADSBREURH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. This process typically involves the treatment of pyrroles with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) to yield the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It has been investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug approved by the US FDA.

    BMS-690514: An EGFR inhibitor in clinical phase II trials.

These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol

InChI

InChI=1S/C8H9ClN4O/c9-8-6-2-1-5(7(14)3-10)13(6)12-4-11-8/h1-2,4,7,14H,3,10H2

InChI Key

XBQRMADSBREURH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C(CN)O)Cl

Origin of Product

United States

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